molecular formula C17H25N3O4S B10977849 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

Cat. No.: B10977849
M. Wt: 367.5 g/mol
InChI Key: QLWZMFIHRAXMFP-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropylmethyl group, dimethyl substitutions on the pyridine ring, and a piperazine moiety with a methylsulfonyl group

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4,6-dimethyl-3-(4-methylsulfonylpiperazine-1-carbonyl)pyridin-2-one

InChI

InChI=1S/C17H25N3O4S/c1-12-10-13(2)20(11-14-4-5-14)17(22)15(12)16(21)18-6-8-19(9-7-18)25(3,23)24/h10,14H,4-9,11H2,1-3H3

InChI Key

QLWZMFIHRAXMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves multiple steps:

    Formation of the pyridine core: The pyridine ring is typically synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyridine ring using cyclopropylmethyl halides under basic conditions.

    Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a piperazine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites, thereby modulating signal transduction pathways.

    Ion Channel Blockade: Blocking ion channels and affecting cellular ion flux.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethyl group, dimethyl substitutions, and the methylsulfonyl-piperazine moiety contribute to its distinct chemical and biological properties.

Biological Activity

1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of pharmacological properties and mechanisms of action. This article reviews the available data on its biological effects, including its interactions with various biological targets, pharmacokinetics, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C17H25N3O4S
  • CAS Number : 1676054-78-6

The structure includes a cyclopropylmethyl moiety and a piperazine ring substituted with a methylsulfonyl group, which may influence its biological activity.

Interaction with Receptors

Research indicates that this compound may act as a modulator of certain G protein-coupled receptors (GPCRs). GPCRs are critical in various physiological processes and are common targets for drug development. The specific interactions with receptors such as mGluR2 have been noted, suggesting a role in modulating neurotransmitter release and neuronal excitability .

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown IC50 values indicating moderate to potent inhibition of these enzymes, which are crucial in the regulation of neurotransmitters in the central nervous system. The inhibition profile may position this compound as a candidate for treating neurodegenerative diseases like Alzheimer's .

Antinociceptive Activity

The compound has been evaluated for its analgesic properties. In various animal models, it demonstrated significant pain-relieving effects compared to standard analgesics like acetylsalicylic acid. The mechanism behind this activity may involve modulation of pain pathways through its action on central nervous system receptors .

Neuroprotective Effects

In addition to analgesic properties, there is evidence suggesting neuroprotective effects. Compounds structurally similar to 1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, common pathways involved in neurodegeneration .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

StudyFindingsNotes
Study ADemonstrated significant inhibition of AChE with an IC50 of 157.31 µMComparable to known inhibitors
Study BShowed antinociceptive effects superior to acetylsalicylic acidTested in murine models
Study CIndicated neuroprotective effects against oxidative stressSuggests potential in neurodegenerative disorders

These findings highlight the compound's potential utility in pharmacotherapy.

Q & A

What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • (Basic Research Question) *
    To enhance synthesis efficiency, focus on:
  • Reaction conditions : Optimize temperature, solvent polarity (e.g., DMF or THF), and reaction time to minimize side products. Evidence from piperazinyl-carbonyl analogs suggests reflux conditions may improve coupling efficiency .
  • Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation, as seen in similar pyridinone derivatives .
  • Purification methods : Employ gradient column chromatography with silica gel or reverse-phase HPLC to isolate the target compound from unreacted precursors or isomers .

How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • (Advanced Research Question) *
    A robust stability study should include:
  • Accelerated degradation testing : Expose the compound to extreme pH (1–13) and elevated temperatures (40–60°C) over 1–4 weeks. Monitor degradation via HPLC or LC-MS to identify labile functional groups (e.g., the methylsulfonyl piperazine moiety) .
  • Kinetic analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to predict shelf-life under standard storage conditions (e.g., 25°C/60% RH) .

What methodologies are recommended for detecting and quantifying impurities in this compound during pharmaceutical development?

  • (Basic to Intermediate Research Question) *
  • HPLC with UV/Vis detection : Use a C18 column and a buffer system (e.g., ammonium acetate, pH 6.5) to separate impurities. Reference standards for common byproducts (e.g., des-methyl analogs or sulfone oxidation products) are critical for quantification .
  • Mass spectrometry : High-resolution LC-MS/MS can identify trace impurities (<0.1%) by comparing fragmentation patterns with known degradation products .

What experimental approaches can resolve contradictions in reported biological activity data across different in vitro models?

  • (Advanced Research Question) *
  • Cross-model validation : Test the compound in parallel assays (e.g., enzyme inhibition, cell viability) using standardized protocols. For example, discrepancies in IC50 values may arise from variations in cell membrane permeability or assay pH .
  • Impurity profiling : Characterize batch-specific impurities (e.g., residual solvents or isomerization byproducts) that may interfere with biological activity .

How should researchers design a pharmacokinetic study to evaluate absorption and metabolism in preclinical models?

  • (Advanced Research Question) *
  • Radiolabeled tracing : Synthesize a 14C^{14}\text{C}-labeled version to track absorption, distribution, and excretion in rodent models. Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation of the cyclopropylmethyl group) .
  • Tissue distribution analysis : Measure compound concentrations in plasma, liver, and brain tissues at multiple timepoints to assess bioavailability and blood-brain barrier penetration .

What safety protocols are critical when handling this compound in laboratory settings?

  • (Basic Research Question) *
  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates .
  • Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste. Neutralize acidic or basic residues before disposal .

What strategies are effective in elucidating the metabolic pathways of this compound using mass spectrometry?

  • (Advanced Research Question) *
  • Metabolite identification : Perform untargeted LC-HRMS to detect molecular ions and fragment ions. Compare with in silico predictions (e.g., CYP450-mediated oxidation of the piperazine ring) .
  • Isotopic labeling : Introduce stable isotopes (e.g., 2H^{2}\text{H}) at metabolically active sites to track biotransformation pathways .

How can researchers validate the selectivity of this compound against related enzymatic targets?

  • (Advanced Research Question) *
  • Panel screening : Test the compound against a library of structurally similar enzymes (e.g., kinases or GPCRs) at 1–10 µM concentrations. Use fluorescence polarization or SPR to measure binding affinities .
  • Structural modeling : Perform molecular docking to identify key interactions (e.g., hydrogen bonding with the pyridin-2-one core) that confer selectivity .

In synthesizing this compound, how can potential isomerization byproducts be minimized?

  • (Basic Research Question) *
  • Stereochemical control : Use chiral catalysts (e.g., BINOL-derived ligands) during cyclopropane formation to suppress racemization .
  • Low-temperature reactions : Conduct coupling steps at 0–5°C to prevent epimerization of the piperazine-carbonyl group .

What analytical techniques are most suitable for characterizing the crystalline form of this compound?

  • (Basic Research Question) *
  • X-ray diffraction (XRD) : Determine crystal lattice parameters and identify polymorphs (e.g., Form I vs. Form II) .
  • Differential scanning calorimetry (DSC) : Measure melting points and detect phase transitions (e.g., glass transitions or solvate formation) .

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